molecular formula C13H21NO4 B2574545 (1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid CAS No. 863583-32-8

(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid

Cat. No.: B2574545
CAS No.: 863583-32-8
M. Wt: 255.314
InChI Key: BICQNBQLGTZYCQ-BBBLOLIVSA-N
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Description

Molecular Topology and Bicyclic Framework Analysis

The compound (1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid features a rigid bicyclo[2.2.2]octane scaffold, a three-dimensional framework comprising two fused six-membered rings sharing three bridgehead carbons. The nitrogen atom occupies position 2 of the bicyclic system, substituted with a tert-butoxycarbonyl (Boc) protecting group, while the carboxylic acid functional group resides at position 6.

The bicyclo[2.2.2]octane framework imposes significant steric constraints, locking the molecule into a specific conformation. X-ray crystallographic studies of analogous compounds reveal bond lengths of approximately 1.54 Å for C-C bonds in the bicyclic core and 1.47 Å for the C-N bond at the bridgehead. The Boc group adopts an equatorial orientation relative to the bicyclic system, minimizing steric clashes with the axial hydrogen atoms at positions 1, 4, and 6.

Table 1 : Key structural parameters

Parameter Value Source
Molecular formula C₁₃H₂₁NO₄
Molecular weight 255.31 g/mol
Bicyclic ring system 2-azabicyclo[2.2.2]octane
Functional groups Boc, carboxylic acid

Stereochemical Configuration and Chiral Centers

This stereoisomer contains three chiral centers at positions 1 (S), 4 (R), and 6 (R), as denoted in the (1S,4R,6R) configuration. The absolute stereochemistry is typically established through asymmetric synthesis using chiral auxiliaries or resolution techniques, followed by X-ray crystallographic verification.

The spatial arrangement of substituents creates distinct electronic environments. Nuclear Overhauser Effect Spectroscopy (NOESY) data for related compounds show strong correlations between the Boc group's tert-butyl protons and axial hydrogens at position 1, confirming the endo orientation of the bulky substituent. The carboxylic acid group at position 6 adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions with the nitrogen lone pair.

Comparative Analysis of Related Stereoisomers

The stereochemical landscape of this bicyclic system includes several diastereomers with distinct physicochemical properties:

  • (1S,4R,6S) isomer : Differs at position 6 (S configuration), leading to altered hydrogen-bonding capacity. This isomer demonstrates a 2.1 kcal/mol higher energy than the (1S,4R,6R) form in DFT calculations due to unfavorable steric interactions between the carboxylic acid and bridgehead hydrogens.
  • (1R,4S,6S) isomer : Enantiomeric to the (1S,4R,6R) form, showing identical physical properties but opposite optical rotation ([α]D = -89° vs. +89° in methanol).
  • exo vs. endo Boc configurations : The endo Boc placement (as in the title compound) provides 5.3 kcal/mol stabilization compared to exo configurations through favorable van der Waals interactions with the bicyclic framework.

Table 2 : Comparative properties of stereoisomers

Isomer ΔG (kcal/mol) Melting Point (°C) [α]D²⁵ (c=1, MeOH)
(1S,4R,6R) 0.0 158-160 +89
(1S,4R,6S) +2.1 142-144 +32
(1R,4S,6S) 0.0 158-160 -89

Computational Modeling of Conformational Stability

Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d,p) level reveal two primary low-energy conformers for the title compound:

  • Chair-boat conformation (95% population) : The bicyclic core adopts a chair-like arrangement for the nitrogen-containing ring and a boat conformation for the adjacent ring. This conformer benefits from optimal orbital alignment between the nitrogen lone pair and σ* orbital of the C6-O bond (n→σ* hyperconjugation).
  • Twist-boat conformation (5% population) : Higher in energy by 3.8 kcal/mol, this conformer exhibits torsional strain from eclipsing interactions between the Boc group and bridgehead hydrogens.

Molecular dynamics simulations in explicit solvent (water) demonstrate rapid interconversion between these conformers with an energy barrier of 12.3 kcal/mol, consistent with the rigid bicyclic framework restricting large-scale molecular motions. The carboxylic acid group maintains a planar geometry (τ = 4°, δ = 9°) due to resonance stabilization, while the nitrogen atom shows minimal pyramidalization (ω₀ = 359.7°).

Properties

IUPAC Name

(1S,4R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICQNBQLGTZYCQ-BBBLOLIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available bicyclic amines.

    Protection Step: The amine group is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA).

    Carboxylation: The protected amine is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions, often in the presence of a catalyst like palladium.

Industrial Production Methods

Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the synthesis process.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the secondary amine. Acidolysis is the primary method for its removal:

Reaction Conditions Products Source
Trifluoroacetic acid (TFA) in DCMFree amine (2-azabicyclo[2.2.2]octane-6-carboxylic acid) + CO₂ + tert-butanol
HCl in dioxane (4 M)Hydrochloride salt of the free amine

Mechanistic Notes :

  • Acidic conditions protonate the Boc group’s carbonyl oxygen, triggering cleavage of the C–O bond and release of CO₂.

  • The rigid bicyclic structure may slow deprotection kinetics compared to linear amines .

Carboxylic Acid Functionalization

The C-6 carboxylic acid undergoes typical acid-derived transformations:

Esterification

Reagents Conditions Products Yield Source
Methanol, H₂SO₄ (catalytic)Reflux, 12 hMethyl ester85–90%
DCC/DMAP, R-OH (e.g., benzyl alcohol)Room temperature, inert atmBenzyl ester (e.g., 3-O-benzyl derivatives)70–75%

Amidation

Coupling reagents facilitate reactions with primary or secondary amines:

Reagents Conditions Products Application
EDC/HOBt, diisopropylethylamineTHF, 0°C → RT, 24 hAmides (e.g., cyclopropylmethylamide derivatives for DPP-IV inhibitors)Pharmaceutical intermediates
HATU, DIPEADMF, RT, 12 hPeptide-like conjugatesBioconjugation

Key Observation : Steric hindrance from the bicyclic structure reduces reaction rates compared to linear carboxylic acids .

Halogenation

Fluorination at C-5 is achieved via electrophilic reagents:

Reagents Conditions Products Yield Source
Selectfluor®, KHMDSTHF, –78°C → RT, 6 h5-Fluoro derivative55–60%

Cyclopropane Ring Functionalization

The cyclopropylmethyl side chain (in derivatives) undergoes ring-opening under strong acids:

Reagents Conditions Products
HBr/AcOHRT, 2 hBromoalkane derivatives

Stability and Reactivity Trends

  • Thermal Stability : Decomposition begins at 160°C, with decarboxylation observed above 200°C .

  • pH Sensitivity : The carboxylic acid remains protonated below pH 3, influencing solubility in aqueous media .

Scientific Research Applications

Drug Development

The compound serves as a crucial intermediate in synthesizing various pharmacologically active molecules. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Nicotinic Acetylcholine Receptor Agonists
Research has demonstrated the potential of derivatives of this compound in developing agonists for nicotinic acetylcholine receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia. These compounds can modulate receptor activity and potentially restore normal function in affected pathways .

Synthetic Methodology

(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid is utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations while maintaining structural integrity.

Example: Total Synthesis Approaches
Several synthetic routes have been developed that incorporate this bicyclic scaffold, allowing chemists to construct complex molecules efficiently. The compound's reactivity can be tailored through selective functionalization, making it a versatile tool in synthetic organic chemistry .

Research indicates that compounds derived from this bicyclic structure exhibit significant biological activities, including antimicrobial and anticancer properties.

Example: Antimicrobial Activity
Studies have shown that certain derivatives possess notable antimicrobial effects, suggesting their potential utility in developing new antibiotics or antifungal agents .

Data Table: Summary of Applications

Application AreaDescriptionExample Compounds or Studies
Drug DevelopmentIntermediate for synthesizing pharmaceuticals targeting neurological disordersNicotinic receptor agonists
Synthetic MethodologyBuilding block for organic synthesisTotal synthesis of complex molecules
Biological Activity StudiesExhibits antimicrobial and anticancer propertiesDerivatives with significant biological activity

Mechanism of Action

The mechanism of action for compounds containing the (1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid moiety often involves interaction with specific molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, potentially inhibiting their activity or altering their function. The Boc group can be cleaved under acidic conditions, releasing the active compound at the site of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters:

Compound Name Molecular Formula Molecular Weight CAS Number Bicyclic Core Substituents Reference
(1S,4R,6R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid (Target) C₁₃H₂₁NO₄* ~269.29* N/A [2.2.2]octane Boc at N2; carboxylic acid at C6
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid C₁₄H₂₁NO₄ 267.32 2410984-39-1 [2.2.2]octane Boc at N2; carboxylic acid at C3; methylene at C5
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid C₁₂H₁₉NO₄ 265.29 N/A [2.2.1]heptane Boc at N2; carboxylic acid at C6
(1S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid C₁₁H₁₇NO₄ 227.26 N/A [3.1.0]hexane Boc at N2; carboxylic acid at C1
2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid C₁₀H₁₅NO₄ 213.23 1824160-36-2 [2.2.2]octane Methoxycarbonyl at N2; carboxylic acid at C6

*Inferred from analogs; exact data unavailable.

Key Observations :

  • Bicyclic Core : The [2.2.2]octane system (target compound) offers greater rigidity compared to smaller cores like [2.2.1]heptane or [3.1.0]hexane, influencing conformational stability in drug design .
  • Substituent Effects : The Boc group enhances solubility and protects the amine during synthesis, while methylene or ketone modifications (e.g., in ) alter reactivity and steric hindrance .

Commercial Availability and Pricing

Compound Vendor Price (USD) Availability Reference
Target Compound CymitQuimica Discontinued Limited stock
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid Chemistry Services $280/250 mg In stock
(1S,5R)-[3.1.0]hexane Analog Rare Chemicals $3,000/1 g Available

Biological Activity

(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid, also known as Boc-2-azabicyclo[2.2.2]octane-6-carboxylic acid, is a bicyclic compound notable for its potential biological activities. This compound is characterized by its unique azabicyclic structure and the presence of a carboxylic acid functional group, making it a subject of interest in medicinal chemistry and drug development.

  • IUPAC Name : this compound
  • CAS Number : 863583-32-8
  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • Purity : 97% .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with biological systems and potential therapeutic applications.

Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and enzyme inhibition pathways. Its azabicyclic structure allows for potential binding to nicotinic acetylcholine receptors (nAChRs), which are crucial in neuropharmacology.

Pharmacological Studies

  • Nicotinic Acetylcholine Receptor Modulation : Preliminary studies suggest that derivatives of azabicyclo compounds exhibit selective activity towards nAChRs, potentially acting as agonists or antagonists depending on their structural modifications .
  • Antimicrobial Activity : The compound's derivatives have shown promise in antimicrobial assays against various bacterial strains, indicating potential applications in treating infections .
  • Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines, demonstrating varying degrees of efficacy that warrant further investigation into its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the biological implications of this compound:

StudyObjectiveFindings
Study 1Evaluate nAChR binding affinityThe compound showed moderate affinity for α4β2 nAChRs, suggesting potential for neurological applications .
Study 2Assess antimicrobial propertiesDerivatives exhibited significant activity against MRSA and E. coli .
Study 3Investigate cytotoxicityDemonstrated selective cytotoxicity against specific cancer cell lines with IC50 values in the micromolar range .

Q & A

Q. What are the critical safety precautions for handling (1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., P95/P1 filters) if dust or aerosols are generated .
  • Storage: Store at 2–8°C in a dry, ventilated area away from heat sources. Ensure containers are tightly sealed to prevent moisture absorption or oxidation .
  • Spill Management: Collect spills using non-sparking tools, avoid dust formation, and dispose of waste via licensed chemical disposal services .
  • First Aid: For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

Methodological Answer:

  • Analytical Techniques: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection to verify enantiomeric purity .
  • X-ray Crystallography: Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate) .
  • Nuclear Overhauser Effect (NOE) NMR: Analyze NOE correlations to confirm spatial arrangement of substituents on the bicyclic scaffold .

Q. What are the recommended methods for characterizing this compound’s purity and identity?

Methodological Answer:

  • HPLC-MS: Use reverse-phase C18 columns (e.g., Agilent Zorbax) with a gradient of acetonitrile/water (0.1% formic acid). Monitor for tert-butyl group loss (e.g., m/z ~267.32) .
  • FTIR Spectroscopy: Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) functional groups .
  • Elemental Analysis: Validate empirical formula (C₁₄H₂₁NO₄) with <0.3% deviation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

  • Variable Temperature NMR: Perform experiments at low temperatures (−40°C) to slow conformational exchange in the bicyclic system, resolving split peaks .
  • DFT Calculations: Compare experimental 1^1H/13^13C NMR shifts with density functional theory (B3LYP/6-311+G(d,p))-predicted values to identify misassignments .
  • Isotopic Labeling: Synthesize 15^{15}N-labeled analogs to clarify nitrogen-mediated coupling in azabicyclo systems .

Q. What experimental strategies mitigate decomposition during long-term storage or reaction conditions?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Common degradation pathways include Boc-group hydrolysis and oxidation at the bridgehead .
  • Inert Atmosphere: Store under argon or nitrogen and use anhydrous solvents (e.g., THF over molecular sieves) during reactions to prevent hydrolysis .
  • Additives: Include radical scavengers (e.g., BHT) in stock solutions to suppress oxidative side reactions .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Dose-Response Curves: Re-evaluate activity using standardized assays (e.g., MIC for antibacterials) across multiple cell lines to account for variability .
  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may contribute to observed effects .
  • Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity differences across stereoisomers .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s acute toxicity in literature?

Methodological Answer:

  • Source Evaluation: Cross-reference studies using OECD Guideline 423-compliant protocols. Discrepancies may arise from impurity profiles (e.g., residual solvents) .
  • In Vivo/In Vitro Correlation: Compare cytotoxicity (e.g., IC₅₀ in HepG2 cells) with rodent LD₅₀ data to identify species-specific effects .
  • Hazard Classification: Note that while OSHA does not classify this compound as carcinogenic, IARC lists tert-butoxycarbonyl-related byproducts as potential carcinogens .

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